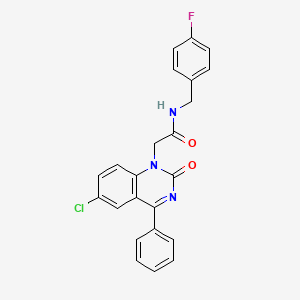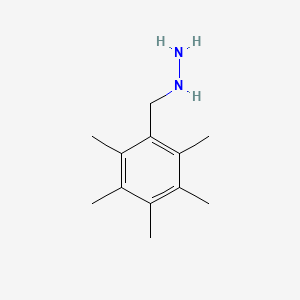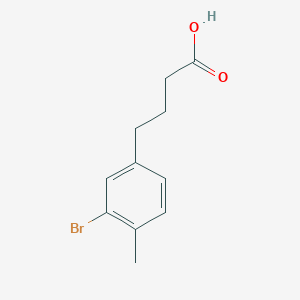
2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar acetamide derivatives typically involves multi-component reactions, employing various catalysts and conditions to achieve the desired product. For instance, Raju et al. (2022) demonstrated a one-pot three-component synthesis method using 2-naphthol, aldehydes, and amides, highlighting the method's efficiency and environmental friendliness due to good yields, straightforward protocol, and mild reaction conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Molecular Structure Analysis
Characterization of acetamide derivatives often involves a combination of elemental analysis, IR, 1H NMR, and other spectroscopic methods to confirm the molecular structure. Yang Man-li (2008) synthesized novel acetamide compounds and used these techniques for identification, demonstrating the importance of these analytical methods in understanding the compound's molecular framework (Yang Man-li, 2008).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, reflecting their reactivity and potential for further modification. Sayahi et al. (2015) explored the multi-component synthesis of bifurans and thiophen-2-ylfurans, showcasing the compound's versatility in forming structurally complex molecules (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. The crystal structure, for instance, can be determined using X-ray diffraction, providing insights into the compound's solid-state arrangement and potential interactions (霍静倩, 马刘勇, 张哲, 范志金, 张金林, Beryozkina, & Bakulev, 2016).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical modifications, is essential for determining the compound's applications. Studies like those by Mo et al. (2015), which investigate the electrochemical properties of polymerized derivatives, contribute to our knowledge of these compounds' behaviors and potential utility in technological applications (Mo, Zhou, Ma, & Xu, 2015).
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
2-(2-Fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is relevant in the study of heteroaromatic decarboxylative Claisen rearrangement reactions. Furan-2-ylmethyl and thien-2-ylmethyl acetates undergo rearrangement to yield disubstituted heteroaromatic products, showcasing the compound's potential in synthetic organic chemistry (Craig et al., 2005).
Synthesis and Characterization
The compound is also significant in the synthesis and characterization of novel acetamides, where variations like the 2-(4-cyano-3-fluoro-phenoxy) variant have been synthesized and analyzed for their structural properties (Yang Man-li, 2008).
Histamine 2(H2) Receptor Antagonism and Gastroprotective Activity
It's also involved in the synthesis of compounds for histamine H2 receptor antagonistic activity and gastroprotective action. Compounds with a similar structure showed promising results in gastric anti-secretory and gastroprotective activities (Hirakawa et al., 1998).
Facilitated Synthesis of Derivatives
The compound plays a role in the facilitated synthesis of derivatives, like the N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, through environmentally friendly and efficient methods (Raju et al., 2022).
Photoreactions in Solvents
Research on photoreactions of related compounds in different solvents, such as flutamide, provides insights into the behavior of these compounds under UV light exposure in various solvent environments (Watanabe et al., 2015).
Chemoselective Acetylation
The compound is relevant in studies of chemoselective acetylation, like the synthesis of N-(2-Hydroxyphenyl)acetamide, which is an intermediate for antimalarial drugs. This showcases its potential in pharmaceutical applications (Magadum & Yadav, 2018).
Positron Emitter Labeled Ligands
It's used in synthesizing positron-emitter labeled ligands for peripheral benzodiazepine receptors, indicating its use in neuroscientific research and imaging (Zhang et al., 2003).
Aza-Piancatelli Rearrangement
In the field of organic synthesis, it's involved in the aza-Piancatelli rearrangement, aiding in the synthesis of heterocyclic compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).
Anticonvulsant Activities
The compound is studied for its potential anticonvulsant activities, especially in derivatives with a heteroaromatic group, which have shown promising results in seizure protection tests (Kohn et al., 1993).
Flavouring Group Evaluation
The compound has also been evaluated for its use as a flavoring substance in food, with studies focusing on its safety and potential effects when used in certain food categories (Younes et al., 2018).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-13-18(21)20(10-14-7-8-22-12-14)11-15-4-3-9-24-15/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGMJDWFGOCCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)
![6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2482313.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482314.png)
![N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482315.png)
![3-(((3-(4-Ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2482318.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)
![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)


![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2482328.png)


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2482332.png)